molecular formula C16H11ClN4O3S B12495228 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B12495228
M. Wt: 374.8 g/mol
InChI Key: TXCJAZUJQJVXMZ-UHFFFAOYSA-N
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Description

7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a chloro and sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves chlorination using thionyl chloride or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure environmental and economic sustainability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Studied for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyridine
  • 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the quinazoline moiety, along with the specific positioning of the chloro and sulfonyl groups, enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11ClN4O3S

Molecular Weight

374.8 g/mol

IUPAC Name

7-chloro-3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C16H11ClN4O3S/c1-9-2-5-11(6-3-9)25(23,24)16-14-18-15(22)12-8-10(17)4-7-13(12)21(14)20-19-16/h2-8,20H,1H3

InChI Key

TXCJAZUJQJVXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl

Origin of Product

United States

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